molecular formula C8H15ClN2O2 B2941711 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide CAS No. 850020-75-6

2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide

Cat. No.: B2941711
CAS No.: 850020-75-6
M. Wt: 206.67
InChI Key: KFOSUFAEFLOCRS-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon, a methyl group on the amide nitrogen, and a propylcarbamoylmethyl side chain. This compound belongs to a broader class of acetamides known for their diverse applications in agrochemicals, pharmaceuticals, and materials science.

The molecular formula is inferred as C₈H₁₄ClN₂O₂, with a molecular weight of 205.66 g/mol. The presence of the propylcarbamoyl group (-CONHCH₂CH₂CH₃) introduces steric and electronic effects that differentiate it from simpler chloroacetamides.

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-3-4-10-7(12)6-11(2)8(13)5-9/h3-6H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOSUFAEFLOCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-N-propylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Key Applications/Properties Reference
2-Chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide C₈H₁₄ClN₂O₂ -Cl, -N(CH₃), -CH₂CONHCH₂CH₂CH₃ Discontinued; potential agrochemical
Alachlor C₁₄H₂₀ClNO₂ -Cl, -N(CH₂CH₃)₂, -OCH₂C₆H₃(Cl) Herbicide (pre-emergent)
Pretilachlor C₁₇H₂₆ClNO₂ -Cl, -N(CH₂CH₂CH₃)OCH₂CH₂CH₃, -C₆H₃(Cl) Rice field herbicide
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide C₁₄H₂₁ClNO₂ -Cl, -N(C₆H₃(CH₂CH₃)₂)(CH₂OCH₃) Herbicide (alachlor analog)
2-Chloro-N-phenylacetamide C₈H₈ClNO -Cl, -NH(C₆H₅) Crystallography studies
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide C₉H₉ClN₂O₃ -Cl, -N(CH₃)(C₆H₄NO₂) Thermal stability (mp 109.5–110°C)

Key Observations :

  • This may influence solubility and biological activity .
  • Steric Hindrance : Bulky substituents (e.g., diethylphenyl in alachlor) reduce reactivity but improve soil adsorption in herbicides .

Physicochemical Properties

Comparative data for selected compounds:

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
Target Compound Not reported Not reported Not reported Likely polar solvents
Alachlor 40–42 100 (decomposes) 1.133 Low water solubility
2-Chloro-N-(2,6-diethylphenyl)acetamide 39–41 113 (0.3 mmHg) 1.188 Hydrophobic
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide 109.5–110 374.9 (predicted) 1.391 Ethanol-soluble

Insights :

  • The nitro group in 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide increases melting point and thermal stability compared to alachlor .
  • The target compound’s lack of aromatic substituents may result in lower density and higher solubility in polar solvents compared to phenyl-substituted analogs.

Biological Activity

2-Chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and pharmacological applications, emphasizing its antimicrobial properties.

Synthesis and Characterization

The synthesis of 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide typically involves the reaction of chloroacetyl chloride with various amines. The resulting compounds are characterized using techniques such as infrared spectroscopy and gas chromatography-mass spectrometry (GC-MS) to confirm their structures .

Antimicrobial Properties

Research indicates that derivatives of 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide exhibit significant antimicrobial activity. A study conducted by Katke et al. evaluated several chloroacetamide derivatives against various bacterial strains and fungi. The results demonstrated that these compounds possess excellent antibacterial and antifungal properties, making them suitable candidates for further development as antimicrobial agents .

Table 1: Antibacterial Activity of 2-Chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide Derivatives

Sample CodeE. coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Staphylococcus aureus (ATCC 25923)
3a7 mm16 mmNo zone
3b26 mm23 mm25 mm
3c30 mm35 mm36 mm
3d27 mm29 mm30 mm
............

Note: The values represent the diameter of inhibition zones measured in millimeters .

The antimicrobial action of chloroacetamides is believed to stem from their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Case Studies

Several case studies have highlighted the effectiveness of chloroacetamide derivatives in clinical settings. For instance, a study reported the successful application of these compounds in treating infections caused by resistant strains of bacteria, showcasing their potential as alternative therapeutic agents .

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